Cas no 156697-70-0 (2-(bromomethyl)-1-(2-methylpropyl)aziridine)

2-(Bromomethyl)-1-(2-methylpropyl)aziridine is a specialized aziridine derivative featuring a reactive bromomethyl group and a branched alkyl substituent. This compound is of interest in synthetic organic chemistry due to its strained three-membered aziridine ring, which serves as a versatile intermediate for ring-opening reactions and nucleophilic substitutions. The bromomethyl moiety enhances its utility as an alkylating agent, enabling functionalization in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The 2-methylpropyl group contributes to its lipophilicity, influencing solubility and reactivity in nonpolar environments. Careful handling is required due to its potential sensitivity to moisture and reactivity with nucleophiles. This compound is primarily used in research and fine chemical synthesis.
2-(bromomethyl)-1-(2-methylpropyl)aziridine structure
156697-70-0 structure
Product name:2-(bromomethyl)-1-(2-methylpropyl)aziridine
CAS No:156697-70-0
MF:C7H14BrN
MW:192.096761226654
MDL:MFCD29906952
CID:4606647
PubChem ID:10976324

2-(bromomethyl)-1-(2-methylpropyl)aziridine Chemical and Physical Properties

Names and Identifiers

    • 2-(bromomethyl)-1-(2-methylpropyl)aziridine
    • MDL: MFCD29906952
    • Inchi: 1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3
    • InChI Key: JMBBTMPWVWSGOY-UHFFFAOYSA-N
    • SMILES: N1(CC(C)C)CC1CBr

2-(bromomethyl)-1-(2-methylpropyl)aziridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM423189-250mg
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%+
250mg
$205 2023-03-01
Enamine
EN300-260874-10.0g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%
10.0g
$1747.0 2024-06-18
Enamine
EN300-260874-0.25g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%
0.25g
$202.0 2024-06-18
Enamine
EN300-260874-5.0g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%
5.0g
$1179.0 2024-06-18
Enamine
EN300-260874-0.05g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%
0.05g
$94.0 2024-06-18
A2B Chem LLC
AW45368-100mg
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 80%
100mg
$185.00 2024-04-20
Enamine
EN300-260874-5g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 80%
5g
$1179.0 2023-09-14
Aaron
AR01C5DW-100mg
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 80%
100mg
$221.00 2025-03-30
A2B Chem LLC
AW45368-10g
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 80%
10g
$1874.00 2024-04-20
1PlusChem
1P01C55K-100mg
2-(bromomethyl)-1-(2-methylpropyl)aziridine
156697-70-0 95%
100mg
$231.00 2024-06-20

Additional information on 2-(bromomethyl)-1-(2-methylpropyl)aziridine

Comprehensive Analysis of 2-(bromomethyl)-1-(2-methylpropyl)aziridine (CAS No. 156697-70-0)

2-(bromomethyl)-1-(2-methylpropyl)aziridine (CAS No. 156697-70-0) is a specialized organic compound with a unique aziridine ring structure, widely utilized in pharmaceutical intermediates and advanced material synthesis. Its molecular formula, C7H14BrN, highlights its versatility in cross-coupling reactions and polymer modifications. Researchers frequently search for "aziridine derivatives applications" or "bromomethyl functional group reactivity," reflecting its relevance in modern organic chemistry.

The compound's aziridine core is a three-membered heterocycle, known for its ring strain and high reactivity, making it valuable for constructing nitrogen-containing frameworks. Recent trends in "green chemistry" and "sustainable synthesis" have spurred interest in optimizing its production to minimize waste. Its 2-methylpropyl side chain enhances solubility in non-polar solvents, a feature often queried as "solubility of branched aziridines."

In pharmaceutical research, 156697-70-0 serves as a precursor for bioactive molecules, aligning with popular queries like "aziridine in drug discovery." Its bromomethyl group enables facile alkylation, a topic often explored under "N-alkylation techniques." Safety data sheets (SDS) and handling protocols are frequently searched, emphasizing the need for proper lab practices.

Industrial applications include adhesives and coatings, where its reactivity with epoxies is critical. Searches for "aziridine crosslinkers" or "high-performance polymers" underscore its commercial importance. Analytical methods like GC-MS and NMR for 2-(bromomethyl)-1-(2-methylpropyl)aziridine are also trending, as labs seek reliable quantification techniques.

Environmental persistence and biodegradability of such compounds are hot topics, with queries like "aziridine environmental impact." Regulatory compliance, especially under REACH, drives discussions on "chemical registration" and "safe handling of reactive intermediates."

Future research may focus on catalytic asymmetric synthesis of 156697-70-0, addressing the demand for "chiral aziridines" in enantioselective catalysis. Its role in "click chemistry" and "bioorthogonal reactions" further expands its utility, as noted in recent patent filings.

In summary, 2-(bromomethyl)-1-(2-methylpropyl)aziridine bridges academic and industrial chemistry, with evolving applications in medicine and materials science. Its keyword-rich profile—from "aziridine synthesis" to "functional group compatibility"—ensures sustained scientific and commercial interest.

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Amadis Chemical Company Limited
(CAS:156697-70-0)2-(bromomethyl)-1-(2-methylpropyl)aziridine
A1001349
Purity:99%
Quantity:1g
Price ($):487.0